4-(difluoromethoxy)-2,6-dimethylpyridine
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Overview
Description
4-(Difluoromethoxy)-2,6-dimethylpyridine is a chemical compound characterized by the presence of a difluoromethoxy group attached to a pyridine ring, which is further substituted with two methyl groups at the 2 and 6 positions
Preparation Methods
The synthesis of 4-(difluoromethoxy)-2,6-dimethylpyridine typically involves the introduction of the difluoromethoxy group onto a pre-formed pyridine ring. One common method includes the reaction of 2,6-dimethylpyridine with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene precursors in the presence of a base can facilitate the formation of the difluoromethoxy group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
4-(Difluoromethoxy)-2,6-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups using nucleophilic or electrophilic reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Difluoromethoxy)-2,6-dimethylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-(difluoromethoxy)-2,6-dimethylpyridine exerts its effects involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which can influence the compound’s overall biological activity .
Comparison with Similar Compounds
4-(Difluoromethoxy)-2,6-dimethylpyridine can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)-2,6-dimethylpyridine: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can result in different chemical and biological properties.
2,6-Dimethylpyridine: Lacks the difluoromethoxy group, making it less reactive in certain chemical reactions.
4-(Methoxy)-2,6-dimethylpyridine: Contains a methoxy group, which can influence its reactivity and interaction with biological targets differently compared to the difluoromethoxy group.
Properties
IUPAC Name |
4-(difluoromethoxy)-2,6-dimethylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-5-3-7(12-8(9)10)4-6(2)11-5/h3-4,8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGPIPAZUSGKQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214338-02-9 |
Source
|
Record name | 4-(difluoromethoxy)-2,6-dimethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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